tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Overview
Description
tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a dihydro-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the formyl group: This step often involves formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Addition of the tert-butyl group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and automated systems can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: 7-carboxy-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.
Reduction: 7-hydroxymethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dihydro-naphthyridine core can interact with aromatic residues in the active sites of enzymes, influencing their function.
Comparison with Similar Compounds
tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can be compared with other naphthyridine derivatives, such as:
7-formyl-1,8-naphthyridine: Lacks the tert-butyl group, resulting in different chemical reactivity and biological activity.
tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate:
tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: The methyl group instead of the formyl group alters its chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 7-formyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-4-5-10-6-7-11(9-17)15-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBLYXMPGIYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583115 | |
Record name | tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912270-39-4 | |
Record name | tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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